2,4,6-Triisopropylbenzenesulfonyl chloride

Catalog No.
S575567
CAS No.
6553-96-4
M.F
C15H23ClO2S
M. Wt
302.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triisopropylbenzenesulfonyl chloride

CAS Number

6553-96-4

Product Name

2,4,6-Triisopropylbenzenesulfonyl chloride

IUPAC Name

2,4,6-tri(propan-2-yl)benzenesulfonyl chloride

Molecular Formula

C15H23ClO2S

Molecular Weight

302.9 g/mol

InChI

InChI=1S/C15H23ClO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3

InChI Key

JAPYIBBSTJFDAK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C

Synonyms

2,4,6-Tris(isopropyl)benzenesulfonyl Chloride; 2,4,6-Triisopropylbenzene-1-sulfonyl Chloride; 2,4,6-Triisopropylphenylsulfonyl Chloride; 2,4,6-Tris(isopropyl)benzenesulfonyl Chloride; NSC 102803; Tripsyl Chloride;

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)Cl)C(C)C

Synthesis of Glycerophospholipids:

2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) finds application as a condensing agent in the synthesis of glycerophospholipids. These are important biomolecules found in cell membranes, playing crucial roles in cell signaling and communication. TPS-Cl efficiently couples different building blocks to form specific glycerophospholipids, allowing researchers to study their structure and function. [Source: ]

Analysis of Phosphonolipids in Egg Yolk:

TPS-Cl is utilized in conjunction with high-performance liquid chromatography and mass spectrometry (HPLC/MS) for the analysis of phosphonolipids present in egg yolk. This technique enables researchers to identify and quantify various phosphonolipid species, providing insights into the composition and function of these lipids in the egg. [Source: ]

Coupling Reagent for Oligonucleotide Synthesis:

Oligonucleotides are short chains of nucleotides that form the building blocks of DNA and RNA. TPS-Cl serves as a coupling reagent in the synthesis of oligonucleotides, facilitating the efficient formation of phosphodiester bonds between individual nucleotides. This application is crucial for various research areas, including the development of therapeutic oligonucleotides and the study of gene expression. [Source: ]

Molecular Structure Analysis

The molecule consists of a central benzene ring with three isopropyl groups attached at positions 2, 4, and 6. A sulfonyl group (SO2) is attached to the benzene ring, and a chlorine atom is bonded to the sulfur atom (Cl-SO2-). The bulky isopropyl groups contribute to the steric hindrance of the molecule [].


Chemical Reactions Analysis

Triisopropylbenzenesulfonyl chloride is primarily used as a coupling reagent in organic synthesis. Here are some key reactions:

  • Synthesis of Oligonucleotides: It acts as a condensing agent for forming internucleotide linkages in the synthesis of DNA and RNA molecules [, ].
R-OH + Cl-SO2-Ar-iPr3  + Base -> R-O-SO2-Ar-iPr3 + HCl (where R = nucleoside, Ar = aromatic ring, iPr = isopropyl)
  • Sulfonates of Pyrimidine Nucleosides: Triisopropylbenzenesulfonyl chloride can introduce a sulfonyl group onto pyrimidine nucleosides. These sulfonates can be further displaced by nucleophiles in the presence of palladium catalysts [].

Synthesis

The specific synthesis of Triisopropylbenzenesulfonyl chloride is not widely reported in scientific literature.

Decomposition

The compound is expected to decompose under strong reducing conditions or high temperatures, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Physical and Chemical Properties

  • Appearance: White to off-white crystalline solid [].
  • Melting Point: 53-55 °C [].
  • Boiling Point: Decomposes above boiling point [].
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane [, ].
  • Stability: Moisture sensitive. Reacts with water to form the corresponding sulfonic acid [].

Triisopropylbenzenesulfonyl chloride does not have a known biological function. Its mechanism of action lies in its ability to activate a sulfonyl group for nucleophilic substitution reactions. The bulky isopropyl groups contribute to the slow release of the leaving chloride ion (Cl-), making it a good choice for reactions requiring controlled activation [].

Triisopropylbenzenesulfonyl chloride is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be harmful if swallowed [].

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing [].

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6553-96-4

Wikipedia

2,4,6-Triisopropylbenzenesulfonyl chloride

Dates

Modify: 2023-08-15

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